4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15ClN6O and its molecular weight is 366.81. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Activities
Compounds related to 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine have been extensively studied for their antimicrobial and anticancer activities. Research indicates that novel 1,2,4-triazole derivatives, including those with structural similarities, exhibit significant antimicrobial properties against a range of microorganisms. For instance, Bektaş et al. (2007) synthesized various triazole derivatives and found them to possess good or moderate activities against tested microorganisms (Bektaş et al., 2007). Similarly, compounds with 1,2,4-triazole and oxadiazole moieties demonstrated potential antibacterial activities, as reported by Hu et al. (2005) (Hu et al., 2005).
In the realm of anticancer research, Kattimani et al. (2013) synthesized triazol-3-one derivatives and evaluated them for anticancerous action against various human tumor cell lines, finding significant activity in some compounds (Kattimani et al., 2013).
Enzyme Inhibition
These compounds have also been explored for their enzyme inhibition properties. Bekircan et al. (2015) synthesized various derivatives and screened them for lipase and α-glucosidase inhibition, finding some compounds to exhibit notable anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).
Heterocyclic Compounds Synthesis
The synthesis of novel heterocyclic compounds based on oxadiazole, as demonstrated by Abbas et al. (2017), showcases the versatility of these compounds in creating new chemical structures with potential biological activities (Abbas et al., 2017).
Photochemical Applications
In the field of photochemistry, Buscemi et al. (1996) investigated the photochemistry of 1,2,4-oxadiazoles, including the formation of 1,2,4-triazoles under specific conditions, demonstrating the potential for photoinduced molecular rearrangements (Buscemi et al., 1996).
Mechanism of Action
Target of Action
It is known that oxadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activity . They have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .
Mode of Action
Oxadiazole derivatives are known to interact with various enzymes and receptors due to their ability to bind in the biological system . This interaction leads to a variety of biological activities, as mentioned above.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, bacterial growth, convulsion, malaria, anxiety, tuberculosis, viral infections, fungal infections, HBV, cancer, and pain .
Result of Action
Given the broad range of biological activities associated with oxadiazole derivatives, the effects could potentially include reduced inflammation, inhibition of hiv replication, antibacterial effects, anticonvulsant effects, antimalarial effects, herbicidal effects, antianxiety effects, insecticidal effects, antitubercular effects, antiviral effects, antifungal effects, anti-hbv effects, anticancer effects, and analgesic effects .
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-2-11-4-3-5-14(10-11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-6-8-13(19)9-7-12/h3-10H,2,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEIBDSPOYZCFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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